

3-Isoxazolidinemethanol (CAS 82409-19-6): A Technical Overview

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Compound of Interest		
Compound Name:	3-Isoxazolidinemethanol	
Cat. No.:	B15319280	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isoxazolidinemethanol, with the CAS number 82409-19-6, is a heterocyclic organic compound belonging to the isoxazolidine family. The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This technical guide provides a summary of the available information on **3-Isoxazolidinemethanol**, focusing on its chemical properties, general synthesis approaches, and potential applications based on the activities of related isoxazolidine derivatives.

Chemical and Physical Properties

Detailed experimental data for the physical properties of **3-Isoxazolidinemethanol** are not readily available in the public domain. However, computational models provide estimated values for several key parameters. These computed properties offer a preliminary understanding of the compound's characteristics.

Table 1: Physicochemical Properties of **3-Isoxazolidinemethanol**[1]



Property	Value	Source
Molecular Formula	C4H9NO2	PubChem
Molecular Weight	103.12 g/mol	PubChem
IUPAC Name	(1,2-oxazolidin-3-yl)methanol	PubChem
CAS Registry Number	82409-19-6	PubChem
Canonical SMILES	C1COCN1CO	PubChem
InChI	InChI=1S/C4H9NO2/c6-3-4-1- 2-7-5-4/h4-6H,1-3H2	PubChem
InChIKey	DJMXUNZEXAHTDQ- UHFFFAOYSA-N	PubChem

Table 2: Computed Physical Properties of **3-Isoxazolidinemethanol**[1]

Property	Value	Notes
XLogP3	-1.1	Predicted LogP
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	-
Exact Mass	103.06332853 g/mol	
Monoisotopic Mass	103.06332853 g/mol	
Topological Polar Surface Area	32.7 Ų	
Heavy Atom Count	7	_
Complexity	55.4	

Synthesis and Reactivity



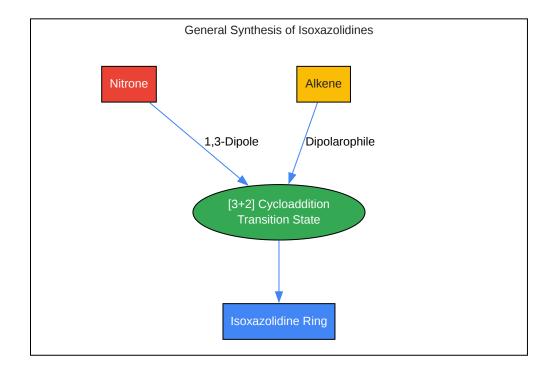




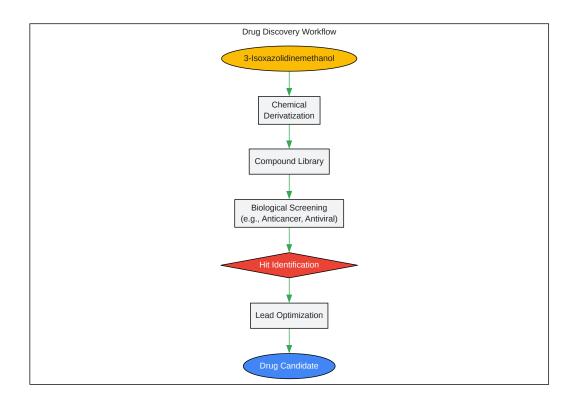
While a specific, detailed experimental protocol for the synthesis of **3-Isoxazolidinemethanol** is not available in the reviewed literature, the general and most common method for synthesizing the isoxazolidine ring is through a **1**,3-dipolar cycloaddition reaction.[2][3][4] This powerful reaction typically involves the reaction of a nitrone (the **1**,3-dipole) with an alkene (the dipolarophile).

For the synthesis of **3-Isoxazolidinemethanol**, a plausible synthetic route would involve the 1,3-dipolar cycloaddition of a simple nitrone, such as formaldehyde N-methylnitrone, with allyl alcohol. The regioselectivity of this reaction would be crucial in determining the final product, yielding the desired 3-substituted isoxazolidine.









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